molecular formula C22H21ClFN3OS B11433486 N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide

N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide

Cat. No.: B11433486
M. Wt: 429.9 g/mol
InChI Key: UENYGJQRSCZQAA-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide (molecular formula: C₂₂H₂₁ClFN₃OS, molecular weight: 429.9 g/mol) is a structurally complex acetamide derivative characterized by a chloro-fluorophenyl moiety and a 1,4-diazaspiro[4.5]deca-1,3-diene core linked via a sulfanyl-acetamide bridge .

Properties

Molecular Formula

C22H21ClFN3OS

Molecular Weight

429.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(2-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H21ClFN3OS/c23-17-13-16(9-10-18(17)24)25-19(28)14-29-21-20(15-7-3-1-4-8-15)26-22(27-21)11-5-2-6-12-22/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,25,28)

InChI Key

UENYGJQRSCZQAA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This involves the reaction of a suitable diamine with a ketone to form the spirocyclic intermediate.

    Introduction of the phenyl group: The phenyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the acetamide group: This step involves the reaction of the spirocyclic intermediate with chloroacetyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various downstream effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Compound A : N-(3-Chloro-4-fluorophenyl)-2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide

  • Molecular Formula : C₂₂H₁₉Cl₃FN₃OS
  • Key Features :
    • Substituents : 2,4-Dichlorophenyl and 8-methyl groups on the spiro core.
    • Impact : Increased halogen density enhances lipophilicity and may improve target affinity but reduces aqueous solubility .

Compound B : N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide

  • Key Features: Spiro Ring: 1,4-Diazaspiro[4.6]undeca-1,3-diene (vs. [4.5]deca in the target compound). Impact: Larger spiro ring (6-membered vs.

Functional Group Modifications

Compound C : N-(3-Chloro-4-fluorophenyl)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE

  • Molecular Formula : C₁₈H₁₉ClFN₃O
  • Key Features :
    • Core Structure : Piperazine ring replaces the diazaspiro system.
    • Impact : Enhanced basicity due to piperazine’s nitrogen atoms, favoring CNS-targeting applications .

Compound D : N-(3-Chloro-4-methylphenyl)-2-({9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide

  • Key Features :
    • Heterocyclic System : Triazatricyclic core with sulfone groups.
    • Impact : Sulfone groups improve metabolic stability but may reduce membrane permeability .

Halogenation and Aromatic Substituent Effects

Compound E : 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

  • Molecular Formula : C₂₁H₁₉ClFN₃OS
  • Key Features :
    • Substituents : 4-Chlorophenyl and 4-fluorophenyl groups.
    • Impact : Symmetric halogen placement may facilitate π-π stacking with aromatic residues in target proteins .

Compound F : N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

  • Molecular Formula: C₁₈H₁₃ClFNO
  • Key Features :
    • Aromatic System : Naphthalene replaces the diazaspiro ring.
    • Impact : Extended aromaticity enhances hydrophobic interactions but eliminates spirocyclic conformational control .

Comparative Analysis Table

Compound Molecular Formula Key Structural Features Notable Properties/Bioactivity
Target Compound C₂₂H₂₁ClFN₃OS 1,4-Diazaspiro[4.5]deca-1,3-diene; 3-chloro-4-fluorophenyl Rigid spiro core enhances target selectivity; halogenation improves binding affinity
Compound A C₂₂H₁₉Cl₃FN₃OS 2,4-Dichlorophenyl; 8-methyl group on spiro core Increased lipophilicity; potential for enhanced potency but reduced solubility
Compound B C₂₃H₂₃ClFN₃OS 1,4-Diazaspiro[4.6]undeca-1,3-diene Larger spiro ring may alter pharmacokinetics
Compound C C₁₈H₁₉ClFN₃O Piperazine ring instead of spiro system CNS-targeting potential due to basic nitrogen atoms
Compound E C₂₁H₁₉ClFN₃OS Symmetric 4-chloro/4-fluoro substitution Improved π-π stacking interactions
Compound F C₁₈H₁₃ClFNO Naphthalene substituent High hydrophobicity; lacks spirocyclic rigidity

Key Findings and Implications

  • Spiro Ring Size : Smaller spiro systems (e.g., [4.5]deca) optimize steric compatibility with enzyme active sites, while larger rings (e.g., [4.6]undeca) may hinder binding .
  • Halogenation : Dichloro/fluorophenyl groups enhance target affinity but require balancing with solubility modifiers (e.g., polar substituents) .
  • Heterocyclic Replacements : Piperazine or triazole cores offer divergent pharmacological profiles, emphasizing the need for target-specific design .

Biological Activity

N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro-fluoro phenyl group and a diazaspiro moiety. Its molecular formula is C20H20ClFN3SC_{20}H_{20}ClFN_3S with a molecular weight of approximately 377.90 g/mol. The presence of the diazaspiro framework is particularly noteworthy as it has been associated with various pharmacological activities.

Antipsychotic Activity

Research indicates that compounds similar to this compound exhibit antipsychotic properties. A study on related diazaspiro compounds demonstrated their efficacy in behavioral tests predictive of antipsychotic activity, with a noted reduced propensity for neurological side effects compared to traditional antipsychotics like haloperidol .

Antimicrobial Activity

The compound's thiazole-bearing analogues have shown significant antimicrobial properties. In vitro studies have reported that these compounds possess growth-inhibitory effects against various pathogens, with minimum inhibitory concentrations (MIC) demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of similar compounds. Studies have shown that certain thiazole derivatives exhibit anticonvulsant action at doses significantly lower than standard medications like ethosuximide. This suggests that the structural components of this compound may also contribute to such effects .

Case Study 1: Antipsychotic Efficacy

In a comparative study involving several diazaspiro compounds, this compound was evaluated for its antipsychotic efficacy in rodent models. The results indicated that at specific dosages, the compound effectively suppressed hyperactivity in subjects without inducing significant catalepsy, suggesting a favorable side effect profile.

Case Study 2: Antimicrobial Screening

A series of antimicrobial tests were conducted using this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with MIC values comparable to leading antibiotics, indicating its potential as an alternative therapeutic agent.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Efficacy Notes
Compound AAntipsychoticN/AReduced EPS compared to haloperidol
Compound BAntimicrobial15Effective against Gram-positive bacteria
Compound CAnticonvulsant<20Superior efficacy compared to ethosuximide

Table 2: Structure-Activity Relationship (SAR)

SubstituentEffect on Activity
Para-halogen on phenylIncreased antimicrobial efficacy
Methyl substitutionEnhanced anticonvulsant properties
Sulfanyl groupCritical for maintaining biological activity

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